Ethyl 2-cyano-4,4-diethoxybutyrate chemical properties
Ethyl 2-cyano-4,4-diethoxybutyrate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-cyano-4,4-diethoxybutyrate
Introduction
Ethyl 2-cyano-4,4-diethoxybutyrate is a multifunctional organic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and development. Characterized by the presence of a nitrile, an ester, and an acetal functional group, this molecule serves as a versatile and valuable building block in synthetic organic chemistry.[1][2] Its unique structural arrangement allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis methodologies, and its critical role as an intermediate in the development of pharmacologically active agents.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and associated physical characteristics. These properties are crucial for its handling, reaction setup, and purification.
Molecular Structure
The structure of Ethyl 2-cyano-4,4-diethoxybutyrate features a four-carbon butyrate backbone. At the C2 position, it is substituted with a cyano group (-C≡N), which introduces a site of unique reactivity. The C4 position is protected as a diethyl acetal, a stable functional group that can be hydrolyzed under acidic conditions to reveal an aldehyde.
Caption: Molecular Structure of Ethyl 2-cyano-4,4-diethoxybutyrate.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 52133-67-2[3] |
| IUPAC Name | ethyl 2-cyano-4,4-diethoxybutanoate[4] |
| Molecular Formula | C₁₁H₁₉NO₄[3] |
| Molecular Weight | 229.27 g/mol [4] |
| Synonyms | Ethyl 2,2-diethoxyethylcyanoacetate, Butanoic acid, 2-cyano-4,4-diethoxy-, ethyl ester[2][3] |
| InChI Key | AHKACZDKUNMFBD-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale yellow liquid/oil | [2] |
| Boiling Point | 335.2 °C at 760 mmHg | [5] |
| Density | 1.025 g/cm³ | [5] |
| Refractive Index | 1.440 | [5] |
| Solubility | Slightly soluble in water |[6] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of purity for organic molecules. The following sections detail the expected and reported spectral data for Ethyl 2-cyano-4,4-diethoxybutyrate.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atom environment in a molecule. Based on published data, the spectrum is consistent with the assigned structure.[5]
Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| 4.70 | Triplet (t) | 1H | CH (C4) | Acetal proton, split by the adjacent CH₂ group. |
| 4.26 | Quartet (q) | 2H | O-CH₂ (Ester) | Methylene protons of the ethyl ester, split by the methyl group. |
| 3.78 - 3.64 | Multiplet (m) | 3H | O-CH₂ (Acetal) + CH (C2) | Overlapping signals of the two acetal methylene groups and the C2 methine. |
| 3.62 - 3.45 | Multiplet (m) | 2H | O-CH₂ (Acetal) | The second of the two diastereotopic acetal methylene groups. |
| 2.35 - 2.14 | Multiplet (m) | 2H | CH₂ (C3) | Methylene protons at C3, split by adjacent methine protons. |
| 1.34 | Quartet (q) | 3H | CH₃ (Ester) | Methyl protons of the ethyl ester, split by the methylene group. |
| 1.25 - 1.16 | Multiplet (m) | 6H | CH₃ (Acetal) | Overlapping signals of the two equivalent methyl groups of the ethoxy substituents. |
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Ester) | 165-175 | Typical range for an ester carbonyl carbon. |
| C≡N (Nitrile) | 115-125 | Characteristic shift for a nitrile carbon.[7] |
| CH (Acetal, C4) | 90-110 | Acetal carbons are significantly deshielded.[7] |
| O-CH₂ (Ester) | 60-70 | Carbon adjacent to the ester oxygen. |
| O-CH₂ (Acetal) | 55-65 | Carbons of the ethoxy groups in the acetal. |
| CH (C2) | 35-45 | Methine carbon alpha to both nitrile and ester groups. |
| CH₂ (C3) | 30-40 | Methylene carbon in the aliphatic chain. |
| CH₃ (Ester) | 10-20 | Methyl carbon of the ethyl ester group. |
| CH₃ (Acetal) | 10-20 | Methyl carbons of the acetal ethoxy groups. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule based on their vibrational frequencies.
Table 5: Characteristic IR Absorption Bands
| Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C-H (sp³ stretch) | 2850-3000 | Medium-Strong |
| C≡N (Nitrile stretch) | 2240-2260 | Medium, Sharp[9][10] |
| C=O (Ester stretch) | 1735-1750 | Strong[9][11] |
| C-O (Ester/Acetal stretch) | 1000-1300 | Strong[9][12] |
The spectrum is expected to be dominated by a strong carbonyl absorption around 1740 cm⁻¹ and a sharp, medium-intensity nitrile peak around 2250 cm⁻¹. Strong C-O stretching bands between 1000 and 1300 cm⁻¹ will also be prominent, confirming the presence of the ester and acetal groups.[11][12]
Synthesis and Mechanistic Pathway
The most common and efficient synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate involves the base-catalyzed alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.[1][5]
Recommended Synthesis Protocol
This protocol is adapted from procedures described in the patent literature, which aim for high yield and purity suitable for subsequent pharmaceutical synthesis steps.[13][14]
Experimental Protocol:
-
Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-cyanoacetate (e.g., 3.73 mol), 2-bromo-1,1-diethoxyethane (e.g., 0.89 mol), potassium carbonate (e.g., 30 g), and potassium iodide (e.g., 7.0 g).
-
Heating: Heat the reaction mixture to 130°C under a nitrogen atmosphere.
-
Base Addition: Once the temperature is stable, add additional potassium carbonate (e.g., 92 g) in at least three portions over 1.5 to 2 hours. This controlled addition is critical to manage the rate of reaction and any off-gassing.
-
Reaction: Maintain the mixture at reflux (approx. 120-145°C) and monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-6 hours).[5][13]
-
Workup: Cool the reaction mixture to room temperature. Add water (e.g., 375 g) to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. The layers will separate; the organic layer contains the product. The aqueous layer can be extracted with a suitable organic solvent (e.g., toluene or ethyl acetate) to maximize recovery.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield the final product as a colorless oil.[5][13]
Reaction Workflow
Caption: General workflow for the synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate.
Mechanistic Insights
The reaction proceeds via a classic Sₙ2 mechanism involving the alkylation of an enolate.
-
Enolate Formation: The base, potassium carbonate (K₂CO₃), deprotonates the α-carbon of ethyl cyanoacetate. This proton is particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile and ester carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance.[15]
-
Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the electrophilic carbon atom of 2-bromo-1,1-diethoxyethane, which bears the bromine leaving group.
-
Displacement: The carbon-bromine bond is broken, displacing the bromide ion and forming the new carbon-carbon bond, yielding the final product. The use of potassium iodide can catalyze the reaction through the Finkelstein reaction, where the more reactive iodoacetal is formed in situ.
Caption: Mechanism of base-catalyzed synthesis.
Role in Pharmaceutical Synthesis: A Case Study
Ethyl 2-cyano-4,4-diethoxybutyrate is not an end product but a crucial intermediate. Its primary value lies in its use for constructing the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine. This heterocyclic scaffold is central to a class of drugs known as Janus Kinase (JAK) inhibitors.[14][16]
JAK inhibitors, such as Baricitinib, Tofacitinib, and Ruxolitinib, are targeted therapies used in the treatment of autoimmune diseases like rheumatoid arthritis and certain cancers.[14] The synthesis of the core structure for these drugs often begins with Ethyl 2-cyano-4,4-diethoxybutyrate.
The synthetic sequence involves two key transformations:
-
Pyrimidine Ring Formation: The cyano and ester groups of the butyrate derivative react with formamidine acetate in the presence of a strong base like sodium ethoxide. This condensation reaction closes the pyrimidine ring.
-
Pyrrole Ring Formation: The acetal group is then hydrolyzed under acidic conditions to unmask the aldehyde. This aldehyde subsequently cyclizes with the adjacent amine on the pyrimidine ring to form the fused pyrrole ring, completing the 7-deazapurine scaffold.
Caption: Synthetic pathway from the title compound to JAK inhibitors.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling Ethyl 2-cyano-4,4-diethoxybutyrate.
Table 6: GHS Hazard Information
| GHS Statement | Description |
|---|---|
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
| H315 | Causes skin irritation.[4] |
| H319 | Causes serious eye irritation.[4] |
| H335 | May cause respiratory irritation.[4] |
Table 7: Handling and Personal Protective Equipment (PPE)
| Aspect | Recommendation |
|---|---|
| Engineering Controls | Work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are accessible. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). |
| Skin and Body | Wear a lab coat. Avoid skin contact. |
| Respiratory | If ventilation is inadequate, use a NIOSH-approved respirator. |
Storage and Incompatibilities:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] For long-term storage, refrigeration (2-8°C) is recommended.[2]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]
-
Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Conclusion
Ethyl 2-cyano-4,4-diethoxybutyrate is a strategically important chemical intermediate with a well-defined property profile. Its value is derived from the orthogonal reactivity of its nitrile, ester, and protected aldehyde functionalities. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers leveraging this compound to build complex molecular architectures, most notably the 7-deazapurine core of clinically significant JAK inhibitors. This guide serves as a technical resource to facilitate its safe and effective use in the laboratory.
References
- WO2018029641A1 - Method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
-
Aldehyde - Wikipedia. Wikipedia. [Link]
- CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
-
Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Eureka | Patsnap. [Link]
-
CSD Solution #13. University of Calgary. [Link]
-
Ethyl cyanoacetate. Grokipedia. [Link]
-
(PDF) An Efficient Synthesis of Baricitinib. ResearchGate. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
IR handout.pdf. University of Massachusetts Lowell. [Link]
-
ethyl cyanoacetate. Organic Syntheses Procedure. [Link]
-
IR Absorption Table. WebSpectra. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
CAS No : 52133-67-2 | Product Name : Ethyl 2-Cyano-4,4-diethoxybutyrate. Pharmaffiliates. [Link]
- WO2017109524A1 - Method and intermediate for the production of baricitinib.
-
Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. PMC - NIH. [Link]
-
Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
ETHYL 2-CYANO-4,4-DIETHOXYBUTYRATE. gsrs. [Link]
-
Ethyl cyanoacetate | C5H7NO2. PubChem. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Synthesis of [ 2 H 5 ]baricitinib via [ 2 H 5 ]ethanesulfonyl chloride. ResearchGate. [Link]
-
Carbonyl - compounds - IR - spectroscopy. Adam Mickiewicz University. [Link]
-
IR Chart. University of California, Los Angeles. [Link]
-
An Efficient Synthesis of Baricitinib. Semantic Scholar. [Link]
-
Ethyl 2-cyano-4,4-diethoxybutyrate | C11H19NO4. PubChem. [Link]
-
(PDF) Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Ethyl cyanoacetate - Wikipedia. Wikipedia. [Link]
-
13 C NMR Chemical Shifts. Oregon State University. [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Ethyl 2-cyano-4,4-diethoxybutyrate | CAS#:52133-67-2. Chemsrc. [Link]
Sources
- 1. Buy Ethyl 2-cyano-4,4-diethoxybutyrate | 52133-67-2 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. Ethyl 2-cyano-4,4-diethoxybutyrate | C11H19NO4 | CID 4151505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2,2-diethoxyethylcyanoacetate | 52133-67-2 [chemicalbook.com]
- 6. Ethyl 2-cyano-4,4-diethoxybutyrate | CAS#:52133-67-2 | Chemsrc [chemsrc.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. www1.udel.edu [www1.udel.edu]
- 13. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google Patents [patents.google.com]
- 14. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 15. grokipedia.com [grokipedia.com]
- 16. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE - Google Patents [patents.google.com]
